Barium 3,5,5-trimethylhexanoate
Description
Barium 3,5,5-trimethylhexanoate (CAS RN: 36211-43-5) is a metal carboxylate salt derived from 3,5,5-trimethylhexanoic acid. Its structure features a barium cation coordinated with the branched-chain carboxylate anion.
Properties
CAS No. |
36211-43-5 |
|---|---|
Molecular Formula |
C18H34BaO4 |
Molecular Weight |
451.8 g/mol |
IUPAC Name |
barium(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Ba/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
HYVAOIFCEISHMZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium 3,5,5-trimethylhexanoate can be synthesized through the reaction of barium hydroxide with 3,5,5-trimethylhexanoic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of barium carbonate with 3,5,5-trimethylhexanoic acid under specific temperature and pressure conditions. The resulting product is then purified through recrystallization .
Types of Reactions:
Precipitation Reactions: this compound can undergo precipitation reactions when mixed with solutions containing sulfate ions, forming barium sulfate as a precipitate.
Substitution Reactions: It can participate in substitution reactions where the barium ion is replaced by other cations in the presence of suitable reagents.
Common Reagents and Conditions:
Sulfate Solutions: Used in precipitation reactions to form barium sulfate.
Chelating Agents: Can be used to facilitate substitution reactions.
Major Products:
Barium Sulfate: Formed from precipitation reactions.
Substituted Barium Compounds: Formed from substitution reactions.
Scientific Research Applications
The applications of compounds related to or including "Barium 3,5,5-trimethylhexanoate," cover a range of uses, including in cosmetics, pharmaceuticals, and various industrial applications.
3,5,5-Trimethylhexanoic Acid
3,5,5-Trimethylhexanoic acid is used in a variety of industrial and consumer applications :
- Industry Uses As a paint additive, coating additive, corrosion inhibitor, anti-scaling agent, and surface active agent . It is also used as an intermediate in manufacturing .
- Consumer Uses It is used as an absorbent and lubricant additive .
- Manufacturing In plastics material and resin manufacturing, soap, cleaning compound, and toilet preparation manufacturing, and petroleum lubricating oil and grease manufacturing .
Esters
Esters, including n-octyl 3,5,5-trimethylhexanoate and 2-ethylhexyl n-nonanoate, are used in cosmetic and pharmaceutical formulations due to their sensory profile that is comparable to volatile silicones .
- They can be incorporated into formulations as oil bodies or consistency regulators in emulsions .
- Esters exhibit high stability towards oxidation and hydrolysis and can act as a silicone replacement .
- They are suitable as solubility promoters for UV photoprotective filters and dispersants for solids .
- These esters can be used to produce stable cosmetic and pharmaceutical preparations, such as emulsions that provide a light skin feel .
- They can also be used for wetting, impregnation, or coating of utility wipes and hygiene wipes .
Other compounds
- [(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea is a research compound that exhibits antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, and anticancer potential as a DNA gyrase and dihydrofolate reductase (DHFR) inhibitor.
- Ethyl-2-benzothiazolyl acetate and its hydrazide derivatives have biological activities, with some compounds showing anti-inflammatory and antibacterial effects .
Mechanism of Action
The mechanism of action of barium 3,5,5-trimethylhexanoate involves its interaction with various molecular targets. In biological systems, barium ions can interfere with potassium channels, leading to altered cellular functions. The compound’s effects are mediated through its ability to form complexes with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Potassium 3,5,5-Trimethylhexanoate (CAS RN: 93841-14-6)
- Chemical Structure : Shares the same carboxylate anion but substitutes barium with potassium.
- Properties : Potassium salts generally exhibit higher water solubility compared to barium salts due to smaller ionic radius and lower charge density. This makes potassium derivatives more suitable for aqueous formulations, such as cosmetics or pharmaceuticals.
- Applications : Likely used as an emulsifier or pH adjuster in personal care products, contrasting with barium’s industrial applications .
Organic Peroxide Derivatives (e.g., Tert-Butyl Peroxy-3,5,5-Trimethylhexanoate)
- Structure: Contains the 3,5,5-trimethylhexanoate group bonded to a peroxide functional group (e.g., Trigonox 42S).
- Properties : These peroxides are liquid initiators with high solubility in organic matrices, designed for radical polymerization processes. Their 0.1-hour half-life temperatures range between 90–130°C, enabling controlled decomposition during resin synthesis .
Ester Derivatives (e.g., 2-Ethylhexyl 3,5,5-Trimethylhexanoate, CAS RN: 70969-70-9)
- Structure: Esterified form of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol.
- Properties: Non-ionic, lipophilic liquid with logP ≈ 3.94, indicating high hydrophobicity. Used as an emollient or solvent in cosmetics and industrial coatings .
- Applications : Functions as a plasticizer or lubricant in adhesives, contrasting with barium salts’ roles in metal-mediated processes .
Comparative Data Table
*TMH: Trimethylhexanoate
Research Findings and Industrial Relevance
- This compound: Limited direct data exist, but its structural analogs suggest utility in high-temperature polymer processes. For example, vinyl 3,5,5-trimethylhexanoate copolymers enhance hydrolytic stability and adhesion in coatings .
- Safety : Barium compounds are classified as hazardous (e.g., barium peroxide in ), necessitating strict handling protocols. In contrast, potassium and ester derivatives pose fewer risks .
- Performance: The branched alkyl chain in all derivatives improves solubility in non-polar matrices and resistance to oxidative degradation, but barium’s ionic nature limits its compatibility with organic phases compared to esters .
Biological Activity
Barium 3,5,5-trimethylhexanoate is a compound that has garnered attention in various fields, particularly in materials science and biochemistry. This article explores its biological activity, focusing on its interactions with biological systems, potential applications, and relevant research findings.
This compound is an organometallic compound derived from barium and 3,5,5-trimethylhexanoic acid. It is often used as a catalyst in polymerization reactions and as a stabilizer in various formulations. Its chemical structure can influence its biological interactions significantly.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Toxicity : Studies have shown that barium compounds can exhibit varying degrees of toxicity depending on their formulation and concentration. Barium salts are known to affect muscle function and can lead to symptoms such as muscle weakness and cardiovascular issues when ingested in high amounts.
- Antimicrobial Properties : Some research indicates that barium compounds may possess antimicrobial properties. This potential is particularly relevant in the development of new materials for medical applications where infection control is critical.
- Catalytic Activity : In biochemical contexts, this compound may serve as a catalyst in reactions involving organic compounds. Its catalytic properties can facilitate various biochemical processes.
Case Studies
- Toxicological Studies :
- Antimicrobial Activity :
- Polymerization Catalysis :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
